molecular formula C10H11ClO4 B14778043 3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid

3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid

Cat. No.: B14778043
M. Wt: 230.64 g/mol
InChI Key: JHTYWISOSPEEAX-UHFFFAOYSA-N
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Description

3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a methoxymethoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 4-(methoxymethoxy)-5-methylbenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, ethanol), catalysts (palladium on carbon).

Major Products

    Substitution: Corresponding amines or thiols.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols or hydrocarbons.

Scientific Research Applications

3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo hydrolysis to release methanol and form corresponding aldehydes or acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxycinnamic acid: Similar structure but with a cinnamic acid core.

    4-Chloro-3-methoxybenzoic acid: Similar structure but with different positions of the chloro and methoxy groups.

Uniqueness

3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid is unique due to the presence of both a methoxymethoxy group and a methyl group on the benzoic acid core, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

3-chloro-4-(methoxymethoxy)-5-methylbenzoic acid

InChI

InChI=1S/C10H11ClO4/c1-6-3-7(10(12)13)4-8(11)9(6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

JHTYWISOSPEEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCOC)Cl)C(=O)O

Origin of Product

United States

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